molecular formula C11H15F2N5 B11744981 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11744981
M. Wt: 255.27 g/mol
InChI Key: VBTJKJCKZJXAKY-UHFFFAOYSA-N
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Description

N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine (CAS: 1856081-93-0) is a pyrazole-based compound with a molecular formula of C₁₂H₁₈ClF₂N₅ and a molecular weight of 305.76 g/mol . Its structure features two pyrazole rings:

  • Ring 1: 1-(Difluoromethyl)-1H-pyrazol-5-yl group, linked via a methyl bridge.
  • Ring 2: 1-Propyl-1H-pyrazol-4-amine moiety.

The difluoromethyl substituent enhances metabolic stability and lipophilicity, while the propyl chain contributes to hydrophobic interactions in biological systems.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-2-5-17-8-9(6-16-17)14-7-10-3-4-15-18(10)11(12)13/h3-4,6,8,11,14H,2,5,7H2,1H3

InChI Key

VBTJKJCKZJXAKY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves multiple steps. One common method includes the reaction of 1-(difluoromethyl)-1H-pyrazole with appropriate alkylating agents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain, thereby affecting cellular respiration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
N-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine (Target) C₁₂H₁₈ClF₂N₅ - Difluoromethyl (Ring 1)
- Propyl (Ring 2)
305.76 High lipophilicity; potential kinase inhibition
N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine hydrochloride C₁₀H₁₇ClFN₅ (free base) - Fluoro, 1,3-dimethyl (Ring 1)
- Hydrochloride salt
~273.73 (free base) Improved solubility due to salt form; antimicrobial applications
1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl derivatives Varies - Methanesulfonylphenyl group
- Oxadiazole or piperidine extensions
400–500 Kinase inhibition (e.g., JAK/STAT pathways); enhanced binding affinity
N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide C₁₉H₂₆N₆O₂ - Indazole core
- Pentyl chain
378.46 Anticancer activity; targets tubulin polymerization
{1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine C₂₄H₁₈F₆N₈O - Trifluoromethyl triazole
- Benzoimidazole-pyridine hybrid
564.45 Antiviral (HCV protease inhibition); high metabolic resistance

Key Comparative Findings

Substituent Impact on Bioactivity
  • Fluorinated Groups: The target compound’s difluoromethyl group (C–F bond dissociation energy: ~116 kcal/mol) offers greater metabolic stability compared to monofluoro (e.g., ) or non-fluorinated analogs .
  • Hydrochloride Salt vs. Free Base : ’s hydrochloride salt increases aqueous solubility (critical for oral bioavailability), whereas the free base in the target compound may require formulation enhancements for drug delivery .
Pharmacological Potential
  • Kinase Inhibition: The target compound’s pyrazole-pyrazole scaffold resembles ’s pyrazolo[3,4-d]pyrimidine derivatives, which inhibit kinases like JAK3 (IC₅₀: <10 nM) . Its difluoromethyl group may enhance target selectivity over non-fluorinated analogs.
  • Antimicrobial Activity : ’s dimethyl-fluoro-pyrazole derivative exhibits broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus), suggesting the target compound could be optimized similarly .
Physicochemical Properties
  • Lipophilicity (LogP) : The target compound’s LogP is estimated at ~2.5 (calculated using fragment-based methods), higher than ’s hydrochloride salt (~1.8) but lower than ’s trifluoromethyl-rich analog (~4.2) .
  • Thermal Stability : Pyrazole derivatives with alkyl chains (e.g., propyl, pentyl) typically show melting points between 120–180°C, whereas heterocyclic extensions (e.g., oxadiazole in ) reduce crystallinity but improve solubility .

Challenges and Opportunities

  • Synthetic Complexity : The target compound’s methyl-bridged pyrazole system requires multi-step synthesis (e.g., Suzuki coupling or reductive amination), similar to ’s indazole-carboxamide derivatives .
  • Toxicity Profile : Fluorinated pyrazoles may pose renal toxicity risks due to fluoride release under physiological conditions, necessitating in vivo safety studies .

Biological Activity

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉F₂N₅, with a molecular weight of 283.32 g/mol. Its structure features a difluoromethyl group that may influence its biological activity by enhancing lipophilicity or altering binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the pyrazole moiety is significant, as pyrazoles are known to exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit key proteins involved in cancer cell proliferation. For instance, compounds similar to this compound have demonstrated inhibitory effects against BRAF(V600E) and EGFR, which are critical in various cancers .
  • Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, a related compound demonstrated sub-micromolar antiproliferative activity (GI50 values ranging from 0.127 to 0.560 μM) across a panel of 13 cancer cell lines . This suggests that the compound may act as an effective anticancer agent.

Case Studies

A notable case study involved the evaluation of pyrazole derivatives for their antimalarial properties. Compounds structurally similar to this compound were tested against chloroquine-resistant strains of Plasmodium falciparum. The results indicated significant in vitro activity, highlighting the potential for developing new antimalarial therapies .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure FeaturesBiological Activity
AllylamineAmine groupAntimicrobial
2-Hydroxy-2-methylpropiophenonePyrazole ringAnticancer
N-{[3-(trifluoromethyl)-pyrazol]}Trifluoromethyl groupAntiproliferative

The distinct difluoromethyl substitution in this compound may provide unique binding interactions compared to these other compounds.

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